molecular formula C16H8O4 B1301001 3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione CAS No. 97620-82-1

3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione

Cat. No. B1301001
CAS RN: 97620-82-1
M. Wt: 264.23 g/mol
InChI Key: CRJFVPJRQFLPOZ-UHFFFAOYSA-N
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Description

3-Hydroxybenzo[b]naphtho[2,3-d]furan-6,11-dione is a compound that belongs to the class of benzo[b]naphtho[2,3-d]furan-6,11-dione derivatives. These compounds are of interest due to their potential biological activities, particularly as antineoplastic agents. The electrochemical properties of these derivatives have been studied, revealing that they undergo reduction in two successive one-electron steps in aprotic media, and this reduction potential correlates with their inhibitory activity against various cancer cell lines .

Synthesis Analysis

The synthesis of benzo[b]naphtho[2,3-d]furan-6,11-dione derivatives has been approached through various methods. One such method involves a reverse hydrogenolysis process catalyzed by palladium on carbon (Pd/C), which couples 2-hydroxy-1,4-naphthoquinones with olefins to produce naphtho[2,3-b]furan-4,9-diones . Another method includes a base-promoted oxidative coupling of 2-hydroxy-1,4-naphthoquinones with (Z)-2-ylideneimidazo[1,2-a]pyridin-3(2H)-ones under aerobic conditions . Additionally, syntheses from phenylacetylphenylacetic acids and 1-benzylisoquinolines have been described, leading to various benzo[b]naphtho[2,3-d]furan-6,11-dione derivatives . A general synthesis route involving Heck palladium-catalyzed arylation has also been reported .

Molecular Structure Analysis

The molecular structure of these derivatives influences their electrochemical properties and biological activities. For instance, hydroxyl substituted derivatives exhibit more positive reduction potentials and generally more potent activities . The presence of a 2-aminopyridine moiety in the structure has been shown to affect the absorption behaviors of these compounds, with p-substitutions on the phenyl group influencing the maximum absorption wavelengths through an intramolecular charge transfer process .

Chemical Reactions Analysis

The chemical reactivity of benzo[b]naphtho[2,3-d]furan-6,11-dione derivatives includes their ability to undergo various transformations. For example, the photoinduced [3+2] photoaddition of 2-hydroxy-1,4-naphthoquinones with alkenes and alkynes has been used to synthesize naphtho[2,3-b]furan-4,9-diones and their dihydro derivatives . The base-catalyzed reaction of 2-hydroxy-1,4-naphthoquinone with nitroalkenes under aqueous conditions is another example, converting a nitro functionality into an amino functionality .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The presence of different substituents and functional groups can significantly alter their electrochemical behavior, absorption properties, and biological activity. For instance, the introduction of hydroxyl groups has been associated with more positive reduction potentials and increased anticancer activity . The synthesis methods also aim to introduce specific functional groups that can enhance the desired properties of the final compounds .

Scientific Research Applications

Antineoplastic Agent Design

3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione and its derivatives have been extensively studied for their antineoplastic properties. They exhibit inhibitory action against various cancer cell lines, including human promyelocytic leukemia cells (HL-60) and small-cell lung cancer (SCLC). These compounds are also effective against drug-resistant cancer cells and have shown substantial inhibitory activity against topoisomerase II-mediated DNA cleavage, suggesting their potential as cancer therapeutic agents (Cheng et al., 1993).

Synthesis and Biological Activity

Research on the synthesis of benzo[b]naphtho[2,3-d]furan-6,11-dione derivatives has revealed interesting inhibitory activities in cytotoxic test systems. These compounds have shown potential as a basis for the development of new classes of antineoplastic agents (Chang et al., 1999).

Chromogenic Sensor Development

Naphtho[2,3-b]furan-4,9-dione derivatives have been developed as sensitive chromogenic sensors for metal ions like Hg2+ and Pd2+ in aqueous media. Their absorption behaviors in ethanol indicate potential applications in the development of molecular sensors (Tang et al., 2017).

Electrochemical Studies

The electrochemical properties of benzo[b]naphtho[2,3-d]furan-6,11-dione derivatives have been studied, revealing that their reduction potential is linked to their inhibitory activity against cancer cell lines. This research provides insights into the redox chemistry of these compounds, which is crucial for understanding their biological activities (Crawford et al., 1996).

Novel Synthetic Methods

Innovative synthetic methods for benzo[b]naphtho[2,3-d]furan-6,11-diones have been developed. These methods offer efficient pathways for producing these compounds, which is significant for both research and potential therapeutic applications (Barcia et al., 2017).

properties

IUPAC Name

3-hydroxynaphtho[3,2-b][1]benzofuran-6,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8O4/c17-8-5-6-11-12(7-8)20-16-13(11)14(18)9-3-1-2-4-10(9)15(16)19/h1-7,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJFVPJRQFLPOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363727
Record name 3-Hydroxybenzo[b]naphtho[2,3-d]furan-6,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione

CAS RN

97620-82-1
Record name 3-Hydroxybenzo[b]naphtho[2,3-d]furan-6,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Resorcinol (6.6 g, 60 mmol) in ethanol (80 mL) was added dropwise to a stirred ethanolic sodium ethoxide solution (prepared by dissolving 3.8 g of sodium metal in 120 mL of absolute ethanol) containing 2,3-dichloro-1,4-naphthoquinone (6.9 g, 30 mmol) at 0° C. After stirring at room temperature overnight, the black reaction mixture was acidified with 5N HCl at 0° C. The yellow solid that precipitated was collected by filtration, washed successively with water, methanol, diethyl ether and air-dried to give crude 12 as a deep yellow solid (7.1 g, 88%); mp>310° C. (lit.>300° C.);Cheng 1993 JMC TLC (chloroform/acetone, 8:1): Rf 0.47; νmax (KBr) 3400 (OH), 1670 and 1620 (C═O) cm−1; δH (400 MHz, DMSO-d6) 7.05 (1H, d, JC-5-H, C-4-H=8.54 Hz, C-4-H), 7.16 (1H, s, C-2-H), 7.2–7.7 (2H, m, C-8-H and C-9-H), 7.95 (1H, d, JC-4-H, C-5-H=8.5 Hz, C-5-H), 8.2–8.7 (2H, m, C-7-H and C-10-H) and 10.53 (1H, br s, exchanged with D2O, C-3-OH); MS m/z (FAB+) 265.1 [70, (M+H)+], 255.3 (75), 243.2 (30), 173.2 (100); MS m/z (FAB−) 263.1 [100, (M-H)−], 242.1 (20), 210.1 (25), 198.1 (45), 181.1 (35); Acc. MS (FAB+) 265.0502 C16H9O4 requires 265.0501.
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
HK Rhee, YJ Kwon, HJ Chung, SK Lee… - Bulletin of the Korean …, 2011 - Citeseer
Benzonaphthofurandiones containing four coplanar fused aromatic rings were synthesized and evaluated for their cytotoxicity against five human cancer cell lines, and their inhibitory …
Number of citations: 12 citeseerx.ist.psu.edu
HK Rhee, HJ Park, SK Lee, CO Lee… - Bioorganic & medicinal …, 2007 - Elsevier
Benzofuroquinolinediones (7c and 7d) were synthesized by base-catalyzed condensation of dichloroquinolinediones with phenolic derivatives. Their dialkylaminoalkoxy derivatives (8i–…
Number of citations: 52 www.sciencedirect.com
HAM Hejaz, LWL Woo, A Purohit, MJ Reed… - Bioorganic & medicinal …, 2004 - Elsevier
Steroid sulfatase (STS) is an important new therapeutic target in oncology. Attempts to design nonsteroidal STS inhibitors, because of the oestrogenicity of the original lead oestrone 3-O…
Number of citations: 62 www.sciencedirect.com
PJ Perry, SM Gowan, MA Read… - Anti-cancer drug …, 1999 - ingentaconnect.com
There is currently significant interest in the development of inhibitors of human telomerase for the treatment of cancer. We describe here the design and synthesis of a new class of mono…
Number of citations: 57 www.ingentaconnect.com

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